N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Description
The compound N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-amine is a structurally complex molecule featuring:
- A thiazole core substituted with a 5-chlorothiophen-2-yl group.
- A tricyclic framework comprising dioxa (two oxygen atoms), thia (sulfur), and aza (nitrogen) heterocycles.
- An amine group integrated into the tricyclic system.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O2S3/c16-13-2-1-11(23-13)8-5-22-14(18-8)19-15-17-7-3-9-10(21-6-20-9)4-12(7)24-15/h1-5H,6H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJOMLUFDZTXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Thiazole and Thiophene Rings : These heterocyclic structures are known for their diverse biological activities.
- Dioxa and Thia Linkages : These contribute to the compound's stability and reactivity.
The molecular formula is , and it has a molecular weight of 325.8 g/mol.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This inhibition reduces the production of pro-inflammatory mediators and can alleviate symptoms associated with inflammatory diseases.
- Antimicrobial Activity : Studies have suggested that compounds with similar structural motifs exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting DNA replication .
- Anticancer Potential : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, although further research is needed to elucidate these mechanisms fully.
Biological Activity Data
Table 1 summarizes key biological activities and findings related to this compound.
Case Studies
Several case studies have explored the biological activity of this compound:
- Anti-inflammatory Effects : In a study involving animal models of arthritis, administration of the compound significantly reduced swelling and pain markers compared to controls.
- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cancer Cell Studies : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis.
Comparison with Similar Compounds
Thiazole and Thiadiazole Derivatives
Tricyclic Amine Derivatives
- N-[2-(Dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0³⁷]dodeca-2,7,9,11-tetraen-2-amine (): Shares a tricyclic framework but incorporates triaza rings instead of dioxa/thia/aza systems. Such structural variations influence solubility and receptor binding profiles. For example, dimethylaminoethyl groups enhance water solubility, whereas the target compound’s dioxa rings may confer rigidity .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
